molecular formula C20H32O2 B1262340 Mucosin

Mucosin

Cat. No.: B1262340
M. Wt: 304.5 g/mol
InChI Key: IFWWGWJQMVHYFJ-OPCKZZMCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mucosin is a high-purity, research-grade biochemical reagent provided for laboratory research applications. As a mucin-focused reagent, it is designed for in vitro studies investigating the complex biology of mucus and its role in health and disease. Mucins are the primary structural components of mucus, forming a protective hydrogel on epithelial surfaces that serves as a critical lubricant and a selective barrier against pathogens . In research settings, this compound can be utilized to model mucosal environments, study the physicochemical properties of mucus, including its viscoelasticity and permeability, and investigate host-microbe interactions at the mucosal interface . This reagent is strictly intended for Research Use Only and is not manufactured or validated for use as a diagnostic agent, in therapeutic applications, or for administration to humans or animals. All research should be conducted by trained professionals in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(E)-7-[(1S,2R,3aS,7aS)-2-butyl-2,3,3a,4,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-10-16-15-17-11-8-9-13-19(17)18(16)12-6-4-5-7-14-20(21)22/h4,6,8-9,16-19H,2-3,5,7,10-15H2,1H3,(H,21,22)/b6-4+/t16-,17+,18+,19+/m1/s1

InChI Key

IFWWGWJQMVHYFJ-OPCKZZMCSA-N

Isomeric SMILES

CCCC[C@@H]1C[C@@H]2CC=CC[C@@H]2[C@H]1C/C=C/CCCC(=O)O

Canonical SMILES

CCCCC1CC2CC=CCC2C1CC=CCCCC(=O)O

Synonyms

mucosin

Origin of Product

United States

Structural Elucidation and Stereochemical Determination of Mucosin

Initial Structural Proposals and Challenges in Assignment

The original assignment of (−)-mucosin was performed in 1997 by Casapullo and co-workers, based on analyses of its methyl ester. nih.govfishersci.ca Through the application of various Nuclear Magnetic Resonance (NMR) techniques, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) analyses, the parent C-compound was initially established to contain a bicyclo[4.3.0]non-3-ene scaffold. nih.govfishersci.ca The initial structural proposal suggested a cis-geometry at the fused ring juncture, depicting mucosin as a cis-fused bicyclo[4.3.0]non-3-ene system. nih.govnih.gov

However, establishing the relative and absolute stereochemistry of this fused bicyclic ring system proved to be a particular analytical challenge. nih.govnih.gov The compact nature of the molecule, with its four contiguous stereocenters, led to spectral crowding in topologically relevant regions during NMR experiments, making clear interpretation difficult. nih.govnih.govnih.govmims.com This inherent difficulty in assigning relative stereochemistry based solely on NMR data often necessitates stereoselective total synthesis for a complete elucidation of natural products with such fused alicyclic ring systems. nih.govnih.govguidetopharmacology.org Considering the four chiral carbons in the bicyclic core, there are 16 possible stereoisomers for the C-compound. nih.govguidetopharmacology.org

Definitive Structural Revision through Synthetic and Spectroscopic Methods

The definitive structural elucidation of this compound, particularly the revision of its stereochemistry, was achieved through a combination of stereocontrolled total synthesis and advanced spectroscopic techniques, supported by computational chemistry. nih.govnih.govmims.commedicinesfaq.comfishersci.filipidmaps.org

X-ray Crystallography in Relative and Absolute Stereochemical Assignment

X-ray crystallography played a pivotal role in resolving the ambiguities of this compound's stereochemistry. nih.govmedicinesfaq.com While direct X-ray analysis of this compound itself might have been challenging, crystallographic evidence on late-stage intermediates of synthetic pathways proved crucial. nih.govfishersci.camims.comcenmed.com For instance, in one synthetic campaign, the topology of an intermediate was confirmed by derivatization to a non-epimerizable 3,5-dinitrobenzoate, followed by X-ray crystallography. mims.com This technique demonstrated that the relative stereochemistry assigned to the synthetic intermediate matched the desired configuration, thereby providing compelling evidence that the originally claimed cis-fused structure was likely incorrect and that the natural product possessed a trans-fused bicyclic core. fishersci.cacenmed.com The use of X-ray crystallography on such intermediates was instrumental in establishing the trans relationship within the 5/6-membered ring system. fishersci.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy, while posing initial challenges due to spectral crowding, remained a fundamental tool throughout the structural elucidation and revision process. nih.govnih.govnih.gov Initial assignments relied on various 1D and 2D NMR techniques. nih.govfishersci.canih.govmims.com In later, more sophisticated studies, high-field NMR spectroscopy (e.g., 850 MHz) was employed, offering various types of correlation data, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). medicinesfaq.com These advanced NMR studies, combined with molecular modeling, aimed to analyze correlations between specific carbons, such as C9 and C14. nih.govmedicinesfaq.com Although some experiments yielded inconclusive results regarding certain correlations, the trans relationship between C8 and C16 on the cyclopentane (B165970) ring was definitively confirmed through these detailed NMR investigations.

Application of Computational Chemistry in Structural Hypothesis Generation

Computational chemistry, particularly Density Functional Theory (DFT) calculations and molecular modeling studies, provided crucial support for the revised structural hypotheses. nih.govmedicinesfaq.com Researchers performed DFT calculations comparing geometry-optimized structures of different diastereomers to identify the one with the lowest strain. nih.gov This computational approach helped select the new synthetic target, guiding the chemical synthesis towards the most plausible structural configuration. nih.gov Molecular modeling studies also allowed for the investigation of this compound's interactions with biological targets, such as 15-lipoxygenase (15-LOX), further validating the proposed structure by assessing its fit within known binding pockets. nih.gov

Analysis of the Bicyclic Hydrindane Core Architecture (e.g., trans-fused bicyclo[4.3.0]nonene)

The core architecture of this compound is an unusual bicyclic system, specifically a bicyclo[4.3.0]non-3-ene moiety. nih.govfishersci.canih.gov Initially, it was presumed to contain a cis-bicyclo[4.3.0]non-3-ene moiety. nih.govnih.gov However, extensive synthetic and spectroscopic efforts, including X-ray crystallography and detailed NMR analyses, conclusively demonstrated that (−)-mucosin is, in fact, the trans-congener. nih.govfishersci.canih.govnih.govmims.comguidetopharmacology.orgfishersci.filipidmaps.org This revision from cis to trans geometry at the fused juncture was a critical step in its structural elucidation. nih.govnih.govnih.gov

The trans-fused bicyclo[4.3.0]nonene system is less commonly encountered in nature compared to its cis counterpart. nih.gov This trans-fused hydrindane natural product shares some structural similarities with the prostaglandin (B15479496) family, such as 15S-PGA2, which are also C compounds and polyunsaturated fatty acid (PUFA) derivatives. nih.govfishersci.canih.govmims.comfishersci.filipidmaps.org this compound's C architecture suggests its biogenetic origin from arachidonic acid (CHO), a common precursor for eicosanoids. nih.govfishersci.canih.govmims.com Despite these similarities, the specific substitution pattern of this compound, being a 7,8-disubstituted trans-bicyclo[4.3.0]non-3-ene, differentiates it from other marine hydrindane natural products like dictyosphaerin, which features a 4,5-disubstituted trans-bicyclo[4.3.0]non-2-ene core. This distinction suggests a fundamentally different biogenetic origin compared to polyketide-derived marine hydrindanes.

The difference in conformation between cis-fused and trans-fused bicyclic systems is significant; the trans-fused isomer is forced to have both bonds connected to the ring attachment points in an equatorial position, resulting in a flatter molecule compared to the more accessible exo surface and hindered endo face of the cis-fused system. fishersci.ca

Table 1: Key Structural Features and Revision of this compound

FeatureInitial Proposal (Casapullo et al., 1997)Revised Structure (Post-Synthesis & Advanced Analysis)
Bicyclic Core Geometry cis-bicyclo[4.3.0]non-3-enetrans-bicyclo[4.3.0]non-3-ene nih.govfishersci.canih.gov
Fused Ring Stereochemistry cis-fused juncturetrans-fused juncture nih.govnih.gov
Stereocenters Four contiguous chiral carbonsThree of four all-carbon stereocenters revised mims.comfishersci.filipidmaps.org
Confirmation Method Primarily NMR, HRMS, IRTotal Synthesis, X-ray Crystallography, Advanced NMR, Computational Chemistry nih.govmims.commedicinesfaq.comcenmed.com

Biosynthetic Pathways and Precursors of Mucosin

Hypothesized Biogenesis from Polyunsaturated Fatty Acids (PUFAs)

The C20 architecture of Mucosin strongly suggests its origin from a C20 fatty acid, making polyunsaturated fatty acids (PUFAs) the primary hypothesized precursors secondarymetabolites.orgresearchgate.net. The revised trans-fused structure of (−)-mucosin (structure 6) has further deepened the biogenetic puzzle, yet the hypothesis of a PUFA progenitor remains robust and is strengthened by structural comparisons and mechanistic proposals science.govresearchgate.netmdpi-res.com.

Arachidonic acid (AA, 8), a well-known C20 polyunsaturated fatty acid, is widely considered the putative progenitor of (−)-mucosin (6) science.govresearchgate.netsecondarymetabolites.orgresearchgate.net. This classification is supported by this compound's formal designation as an eicosanoid, a class of signaling molecules derived from C20 fatty acids like AA researchgate.net. The structural similarities, particularly the C20 carbon framework, provide a compelling link between AA and this compound secondarymetabolites.orgresearchgate.net.

The involvement of lipoxygenase (LOX) pathways is central to the hypothesized biogenesis of this compound. Specifically, arachidonate (B1239269) 5-lipoxygenase (5-LOX) is proposed to play a crucial role by stereoselectively converting arachidonic acid (8) into its corresponding 5-hydroperoxide (9) science.gov. Both 5S- and 5R-LOX isoforms have been identified, with the pathway leading to (−)-mucosin (6) thought to be initiated by the action of 5R-LOX science.gov. This initial enzymatic step aligns with known enzymatic cascades in the metabolism of arachidonic acid, which also lead to the formation of leukotriene A4 (LTA4) via the 5-LOX pathway science.govsecondarymetabolites.org.

The formation of this compound's bicyclic core has led to speculation regarding unusual enzymatic mechanisms, including putative Diels-Alderase activity. The possibility of enzyme-catalyzed Diels-Alder reactions in biological systems is a topic of ongoing debate in organic chemistry and biosynthesis researchgate.net. While such pericyclic mechanisms could explain the bicyclic core formation, direct enzymatic evidence for a specific Diels-Alderase in this compound biosynthesis is currently lacking science.govresearchgate.netresearchgate.net. The trans-fused bicyclo[4.3.0]non-3-ene core of this compound (6) presents a challenge for direct intramolecular Diels-Alder (IMDA) retro-synthesis, suggesting that if an IMDA-like process is involved, it would likely require accompanying double bond isomerization and cycloaddition researchgate.net. Theoretical considerations also include "quasi-synchronous carbanionic pathways" involving 5R-LOX and formal ene-reductases, leading to this compound through equilibrating macrocyclic transition states science.gov.

Investigation of Alternative Biogenetic Routes (e.g., Polyketide Origin)

While the PUFA pathway is strongly favored, alternative biogenetic routes, such as a polyketide origin, have been considered for (−)-mucosin (6) science.gov. Polyketide synthases (PKSs) are known to produce a diverse array of natural products, including some marine hydrindane motifs science.gov. However, structural comparisons with established polyketide-derived marine natural products, such as spinosyn A, elansolid A1/A2, spiculoic acid A, and indanomycin, reveal fundamental differences science.govresearchgate.netmdpi-res.com. The substitution pattern of this compound (a 7,8-disubstituted trans-bicyclo[4.3.0]non-3-ene) is distinct from the 4,5-disubstituted trans-bicyclo[4.3.0]non-2-ene core commonly found in polyketide-derived hydrindanes science.govresearchgate.net. This significant structural divergence suggests that this compound's bicyclic structure could not have arisen through the same polyketide machinery, thus strengthening the PUFA biogenesis hypothesis science.govresearchgate.netmdpi-res.com. The precise mechanism by which a polyketide backbone might cyclize to form the entire bicyclic structure of (−)-mucosin remains unclear science.govresearchgate.net.

Theoretical Considerations of Cyclization Mechanisms (Concerted vs. Stepwise Processes)

The cyclization mechanisms leading to the bicyclic core of this compound have been theoretically explored, examining both concerted and stepwise processes science.govresearchgate.netmdpi-res.com. In the context of enzymatic transformations of arachidonic acid, the formation of key intermediates, such as the 5R-hydroperoxide, is often attributed to an ene-type reaction involving molecular oxygen and an allylic motif science.gov. Whether the subsequent cyclization steps proceed through a concerted (single-step, synchronous bond formation) or stepwise (multi-step, with discrete intermediates) mechanism is a complex question. While experimental observations often only provide circumstantial evidence, theoretical models propose that certain transformations, like the formation of a trans-disubstituted cyclohexene (B86901) intermediate, could arise from either concerted or discrete pathways science.govresearchgate.net. A noteworthy proposition involves the cyclization of an epoxy allylic carbocation (14), which is theorized to intercept a pathway leading to antipodal leukotriene A4 (ent-LTA4) (15) science.govresearchgate.net. The "polar ene-type reaction" is considered a particularly interesting driving force for this compound's biogenesis researchgate.net. The debate between concerted and stepwise mechanisms is common in complex biological cycloadditions, with computational studies often employed to elucidate the subtle energy profiles and transition states involved.

Total Synthesis and Synthetic Methodologies for Mucosin

Strategic Approaches to Enantioselective Total Synthesis

Enantioselective total synthesis of mucosin aims to produce a single enantiomer of the compound, which is critical given that different enantiomers can exhibit distinct biological activities rsc.orgcuhk.edu.hk. Early synthetic efforts towards this compound, particularly the (+)-enantiomer, focused on establishing the absolute stereochemistry of the natural product, which was initially isolated as the (-)-enantiomer rsc.orgsoton.ac.uk.

For the synthesis of (+)-mucosin, a strategy centered on a zirconium-induced co-cyclization of a triene was employed to control the relative stereochemistry of the four contiguous chiral centers within the bicyclo[4.3.0]nonene core rsc.orgsoton.ac.ukresearchgate.net. This method provided a concise completion of the synthesis with control over alkene stereochemistry soton.ac.uk.

A stereodivergent total synthesis has also been executed, particularly in light of the plausibly misassigned structure of this compound nih.govmdpi.comresearchgate.net. This approach examined the topological connectivity of the four contiguous all-carbon stereocenters through selective permutation on the core structure nih.govmdpi.com.

Key Reactions and Stereochemical Control in this compound Synthesis

The complexity of this compound's structure necessitates highly controlled reactions to establish its multiple stereocenters accurately.

Asymmetric deprotonation plays a vital role in introducing asymmetry into the this compound synthesis strath.ac.ukukri.org. The Kerr group's magnesium bisamide-mediated asymmetric deprotonation methodology has been investigated as an efficient transformation to introduce asymmetry and facilitate the synthesis towards (-)-mucosin strath.ac.ukukri.org. Specifically, the desymmetrization of meso-ketones has been achieved using chiral amide bases, such as the lithium amide of (+)-bis[(R)-phenylethyl]amine (also known as Simpkins' base), in combination with reagents like Mander's reagent or methyl cyanoformate at low temperatures mdpi.commdpi.com. This process can yield β-keto esters as single isomers, demonstrating excellent stereocontrol mdpi.commdpi.com.

Conjugate addition reactions, particularly those mediated by copper, are crucial for forming new carbon-carbon bonds with high stereochemical control nih.govmdpi.comresearchgate.netacs.orgresearchgate.net. In the synthesis of this compound, copper-mediated conjugate addition has been utilized to achieve control over β-chirality acs.orgresearchgate.netresearchgate.net. For instance, capitalizing on an unprecedented stereofacial preference of the cis-fused bicyclo[4.3.0]non-3-ene system when a Michael acceptor motif is incorporated, copper-mediated conjugate addition furnished a single diastereomer nih.govmdpi.comresearchgate.net. The reaction of a Michael acceptor with a nucleophile like butylmagnesium chloride (BuMgCl) in the presence of copper(I) iodide (CuI) and trimethylsilyl (B98337) chloride (TMSCl) can yield the desired adduct with high selectivity mdpi.com.

Zirconium-induced co-cyclization is a pivotal step in some total syntheses of this compound, particularly for establishing the stereochemistry of the bicyclo[4.3.0]nonene core rsc.orgsoton.ac.ukresearchgate.netlongdom.orgresearchgate.net. This methodology, utilizing zirconocene-mediated co-cyclization of a triene, allows for the controlled installation of the correct stereochemistry of four contiguous stereocenters rsc.orgresearchgate.netlongdom.org. Further elaboration of the resulting zirconacycle through allyl carbenoid insertion and subsequent 1,4-addition to an acrylate (B77674) equivalent can lead to the concise completion of the synthesis with control over alkene stereochemistry soton.ac.uk. While this method can yield a mixture of diastereomers (e.g., a ~3:1 mixture), the major component can be processed towards the target enantiomer mdpi.com.

Ring-Closing Metathesis (RCM) and epoxide-opening steps are essential transformations in the synthesis of complex natural products, including this compound, for constructing cyclic ethers and introducing functionality nih.govnih.govmdpi.comtransformationtutoring.comlibretexts.orgnih.gov.

In the enantioselective total synthesis of (-)-mucocin, a temporary silicon-tethered (TST) RCM cross-coupling reaction was employed as a key step to construct the carbon skeleton nih.govnih.gov. This approach allowed for the efficient formation of a cyclic structure from a silicon-tethered diene using a Grubbs' catalyst nih.gov.

Epoxide ring-opening reactions are versatile for introducing new functional groups and controlling stereochemistry mdpi.comtransformationtutoring.comlibretexts.orgnih.gov. These reactions typically proceed with trans stereochemistry of the resulting hydroxyl groups transformationtutoring.comlibretexts.org. For example, in the synthesis of complex fragments for this compound, asymmetric glycolate (B3277807) aldol (B89426) additions combined with RCM metatheses were exploited to construct cyclic ethers nih.gov. Epoxide ring opening can occur under both acidic and basic conditions, with the regioselectivity differing based on the reaction conditions and the substitution pattern of the epoxide transformationtutoring.comlibretexts.org.

Synthetic Challenges and Optimization Strategies

The synthesis of this compound has presented several challenges, primarily stemming from its structural complexity and the initial ambiguity surrounding its precise stereochemistry nih.govstrath.ac.ukmdpi.comresearchgate.net.

One significant challenge was the initial misassignment of the natural product's structure, particularly regarding the cis- or trans-fusion of the bicyclo[4.3.0]nonene moiety nih.govmdpi.commdpi.comresearchgate.netresearchgate.net. This led to stereodivergent synthetic campaigns aimed at elucidating the correct structure nih.govmdpi.commdpi.com. X-ray crystallography of late-stage intermediates proved crucial in pinpointing the topological relationship of the bicyclic scaffold and confirming the trans-fused structure of the natural product mdpi.comresearchgate.net.

Optimization strategies have included:

Computational Chemistry : Employing computational chemistry to compare calculated NMR spectral data with experimental data to propose probable structures strath.ac.uk.

Stereochemical Control : Developing highly selective reactions, such as copper-mediated conjugate additions with unprecedented stereofacial preference, to control β-chirality and achieve single diastereomer formation nih.govmdpi.comacs.org.

Efficient Fragment Coupling : Utilizing convergent strategies and efficient coupling reactions like Sonogashira coupling and cross-metathesis to assemble complex fragments nih.govnih.gov.

Catalyst Selection : Optimizing catalyst systems, such as using specific palladium precatalysts (e.g., Pd(PPh3)2Cl2) for Sonogashira reactions to improve yields nih.gov.

These efforts highlight the iterative nature of natural product synthesis, where synthetic endeavors not only provide access to complex molecules but also serve as powerful tools for structural elucidation and confirmation.

Control over β-Chirality and Facial Selectivity

Achieving precise stereochemical control is paramount in the synthesis of complex natural products like this compound. In the total synthesis of (-)-Mucosin, remarkable control over β-chirality was demonstrated during the conjugate addition to ester (-)-22 nih.govacs.orgacs.orgacs.org. This step was critical for setting the stereochemistry at a key position within the molecule.

Furthermore, excellent facial selectivity was observed in the subsequent protonation of an intermediate silyl (B83357) ketene (B1206846) acetal (B89532) nih.govacs.orgacs.orgacs.org. This high level of selectivity is attributed to the exaggeration of steric repulsion at the more congested face, a phenomenon consistent with the Dewar–Chatt–Duncanson model acs.org. These controlled reactions were fundamental to the successful construction of the correct stereochemistry of (-)-Mucosin.

Development of Chiral Auxiliaries and Catalytic Asymmetric Reactions

While the total synthesis of this compound did not necessarily involve the development of entirely new classes of chiral auxiliaries or catalytic asymmetric reactions, it effectively utilized established methodologies to achieve the required stereoselectivity.

In the synthesis of (+)-Mucosin, for instance, the asymmetric ring opening of an anhydride (B1165640) was performed using a chiral amine catalyst, specifically quinidine (B1679956) soton.ac.uk. This demonstrated the application of known chiral catalysts to induce enantioselectivity in a crucial early step of the synthesis soton.ac.uk.

In the more recent and definitive total synthesis of (-)-Mucosin, while not explicitly detailing the development of new auxiliaries or catalysts, the successful control over β-chirality and facial selectivity in the conjugate addition and subsequent protonation steps implies the strategic implementation and optimization of asymmetric methodologies nih.govacs.orgacs.orgacs.org. The use of copper-mediated conjugate addition to furnish a single diastereomer further exemplifies the application of selective reactions to control stereochemistry researchgate.net. These examples highlight how existing asymmetric synthesis tools are strategically employed and optimized to tackle the stereochemical complexities inherent in natural product synthesis.

Synthesis of Stereoisomers and Analogues for Structural and Bioactivity Investigations

The synthesis of various stereoisomers and analogues of this compound has been crucial for both structural elucidation and preliminary investigations into its biological activities. The existence of 16 possible stereoisomers for the C20-compound this compound, arising from its four chiral carbons within the bicyclic core, underscores the complexity of its stereochemical assignment mdpi.com.

The total synthesis campaigns themselves served as a means to confirm or revise the proposed structures of this compound. For example, the definitive total synthesis of (-)-Mucosin led to a revision of its previously assigned structure, indicating that synthetic access to different stereoisomers was necessary to establish the correct connectivity and absolute configuration nih.govacs.orgacs.org.

A stereodivergent total synthesis was undertaken based on a plausibly misassigned structure of this compound researchgate.net. This approach systematically examined the topological connectivity of the four contiguous all-carbon stereocenters through selective permutation researchgate.net. Similarly, the synthesis of the diastereomer of the initially proposed this compound structure demonstrated that the natural product likely does not possess a cis-fused bicyclic core, as the synthetic material did not match the reported data unit.no. These efforts underscore the utility of synthesizing multiple stereoisomers to resolve structural ambiguities.

Beyond structural confirmation, the synthesis of this compound and its analogues has enabled preliminary investigations into their bioactivity. Computerized docking experiments have been carried out to explore the potential biological activities of (-)-Mucosin and its analogues unit.no. While detailed bioactivity profiles are outside the scope of this article, the ability to synthesize stereoisomers and analogues is fundamental for structure-activity relationship (SAR) studies and understanding the biological functions of such complex natural products.

Molecular Interactions and Biological Function Hypothesis of Mucosin

Molecular Docking Studies with Specific Biological Targets

Molecular docking simulations have been employed to predict the binding affinity and interaction modes of Mucosin with crucial biological macromolecules, including Peroxisome Proliferator-Activated Receptors (PPARs) and 15-Lipoxygenase (15-LOX). mdpi.com

Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, are ligand-activated nuclear receptors that play essential roles in lipid homeostasis, adipocyte differentiation, and insulin (B600854) responses. elifesciences.orgmdpi.com Molecular docking studies of (−)-Mucosin (1) with PPARγ indicated a favorable interaction, with a docking score of −6.5 Kcal/mol. mdpi.com This score, while less favorable compared to the cognate ligand (−8.2 Kcal/mol), suggested a potential for interaction. mdpi.com Further analysis using MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) showed a ΔG of −53.8 Kcal/mol for this compound, compared to −65 Kcal/mol for the cognate ligand. mdpi.com

15-Lipoxygenase (15-LOX) is a key enzyme involved in the biosynthesis of both anti- and pro-inflammatory lipid mediators. mdpi.comresearchgate.net Docking studies of (−)-Mucosin (1) with 15-LOX-2 revealed that this compound occupied nearly half of the enzyme's binding pocket, exhibiting a favorable docking score of −6.34 Kcal/mol. mdpi.com This score was more favorable than that of the cognate ligand, which had a docking score of −4.4 Kcal/mol. mdpi.com

Table 1: Molecular Docking Scores of (−)-Mucosin with Biological Targets

TargetDocking Score (Kcal/mol)Cognate Ligand Docking Score (Kcal/mol)ΔG (Kcal/mol) (MM/GBSA)
PPARγ−6.5−8.2−53.8
15-LOX-2−6.34−4.4Not specified

Note: Data extracted from mdpi.com.

Postulated Molecular Mechanisms of Bioactivity

Despite the promising docking scores, biological evaluations provide a more direct assessment of this compound's activity. Studies have presented results from biological evaluations of stereoselectively prepared (−)-Mucosin (1). mdpi.com

Biological evaluations of (−)-Mucosin (1) have indicated potent agonistic activity towards Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). mdpi.com Nuclear receptors are a class of proteins that, upon binding to specific ligands, regulate the expression of target genes, thereby influencing various physiological processes, including metabolism and inflammation. elifesciences.orgwikipedia.orgresearchgate.net Agonistic activity means that this compound can activate these receptors, mimicking or enhancing the effects of their endogenous ligands. elifesciences.orgwikipedia.org The binding of an agonist to a nuclear receptor typically induces a conformational change that promotes the recruitment of coactivator proteins, leading to the upregulation of gene transcription. elifesciences.orgwikipedia.org

The potent agonism of this compound towards PPARα and PPARγ suggests a mechanism for the modulation of inflammatory pathways. PPARs are known to play significant roles in regulating inflammatory responses. mdpi.comnih.gov For instance, PPARγ activation can lead to the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory mediators. nih.gov This modulation can occur through various mechanisms, including the transrepression of inflammatory transcription factors like NF-κB and AP-1. nih.govdovepress.com Conversely, despite the favorable docking score with 15-LOX-2, biological evaluations showed a lack of inhibition against 15-LOX by (−)-Mucosin (1). mdpi.com This suggests that while this compound may interact with the enzyme, its primary anti-inflammatory or modulatory effects are more likely mediated through its agonistic activity on PPARs. mdpi.com

Future Directions in Mucosin Research

Elucidation of Undetermined Biosynthetic Enzymes and Pathways

The metabolic pathway responsible for the formation of Mucosin remains largely uninvestigated, posing a significant biogenetic puzzle. Current research suggests that this compound, formally classified as an eicosanoid, is conjectured to originate from arachidonic acid (PubChem CID: 444899), a C polyunsaturated fatty acid (PUFA). However, a polyketide pathway, where fatty acid synthase (FAS) could function synonymously with a polyketide synthase (PKS), cannot be entirely dismissed as a potential biogenetic route.

Future research efforts are crucial to definitively identify the specific enzymes and detailed pathways involved in this compound's biosynthesis. This includes exploring various pericyclic pathways and investigating the potential involvement of enzyme-catalyzed Diels-Alder reactions, a topic of ongoing discussion in biological systems. Unraveling these enzymatic mechanisms would not only illuminate the intricate natural processes that generate such complex molecules but also provide opportunities for biocatalytic production and engineering of novel analogs.

Advanced Synthetic Methodologies for Diversification and Scalability

The successful stereocontrolled total synthesis of this compound was instrumental in confirming its revised trans-fused structure, highlighting the critical role of chemical synthesis in natural product elucidation. However, the synthesis of natural products, particularly those with intricate architectures like this compound, often presents considerable challenges in terms of complexity and cost.

Future directions in this compound research necessitate the development of advanced synthetic methodologies aimed at achieving greater diversification and scalability. This includes refining stereoselective total synthesis approaches to ensure access to sufficient quantities of the compound for comprehensive study and potential applications. Given the structural complexity, advanced synthetic strategies such as macrolactonization, macrolactamization, transition metal-catalyzed cross-coupling, ring-closing metathesis, and click reactions, commonly employed in the synthesis of complex macrocyclic natural products, could be explored for their applicability to this compound and its derivatives. The ability to synthesize this compound and its analogs efficiently and on a larger scale is vital for in-depth biological evaluations and potential therapeutic development.

Deeper Exploration of Molecular Mechanisms via Advanced Biophysical Techniques

Initial molecular modeling studies have indicated that this compound favorably docks with 15-lipoxygenase (15-LOX-2), suggesting a potential interaction with this key enzyme involved in the biosynthesis of inflammatory lipid mediators. This finding underscores the importance of a deeper exploration into this compound's molecular mechanisms of action.

Advanced biophysical techniques are indispensable for gaining atomic-level insights into the structure, dynamics, and function of biological macromolecules and their interactions. For this compound, future research should leverage these techniques to comprehensively characterize its interactions with biological targets, such as 15-LOX-2, and to elucidate the precise binding mechanisms and conformational changes involved.

Key biophysical techniques that can be employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, conformational analysis, and studying molecular dynamics and interactions in solution.

Mass Spectrometry (MS): For precise molecular weight determination, structural confirmation, and studying ligand-protein binding.

X-ray Crystallography: To obtain high-resolution three-dimensional structures of this compound in complex with its target proteins, providing atomic-level insights into binding interfaces.

Cryo-Electron Microscopy (Cryo-EM): For studying large macromolecular complexes and their conformational states, which might be relevant if this compound interacts with larger biological assemblies.

Molecular Dynamics (MD) Simulations: To model the dynamic behavior of this compound and its interactions with biological targets over time, providing insights into binding kinetics and conformational flexibility.

Fluorescence Spectroscopy and Calorimetry (e.g., Isothermal Titration Calorimetry - ITC): To quantify binding affinities, thermodynamics, and kinetics of this compound-target interactions.

These techniques, often used in combination, can overcome individual limitations and provide a holistic understanding of this compound's molecular pharmacology. Emerging areas such as single-molecule biophysics and in-cell studies could further reveal its behavior in more physiologically relevant environments.

Data Tables

Table 1: Docking Scores of this compound with 15-LOX-2

CompoundTargetDocking Score (Kcal/mol)
This compound15-LOX-2-6.34
Cognate Ligand15-LOX-2-4.4

Q & A

Q. What established synthetic routes are available for (−)-Mucosin, and what are their yields and stereochemical outcomes?

(−)-Mucosin has been synthesized via enantioselective methods. A 14-step total synthesis of its enantiomer, (+)-mucosin, achieved a 7% overall yield using quinine-mediated asymmetric ring-opening of epoxides . Key challenges include stereochemical control in the cyclopentane ring, particularly the trans configuration between C8 and C16, confirmed via NMR . Researchers should prioritize optimizing chiral auxiliaries and catalytic asymmetric reactions to improve yield and enantiomeric excess.

Q. How is NMR spectroscopy applied to resolve structural ambiguities in (−)-Mucosin?

High-field NMR (e.g., 850 MHz) is critical for analyzing (−)-Mucosin’s stereochemistry. 2D NMR experiments (COSY, HSQC, HMBC) were used to assign correlations between C9 and C14, though results for certain stereocenters remained inconclusive . For robust structural validation, combine NOESY/ROESY experiments with density functional theory (DFT) calculations to resolve ambiguities in spatial arrangements .

Q. What preliminary biological activities have been reported for (−)-Mucosin?

(−)-Mucosin exhibits no cytotoxicity in cell viability assays (e.g., lactate dehydrogenase release) but demonstrates potent agonism toward PPARα and PPARγ receptors, likely due to its hydrocarbon scaffold . Standardized assays for PPAR activity (e.g., luciferase reporter gene assays) and dose-response analyses (EC50 calculations) are recommended for replication .

Advanced Research Questions

Q. How can conflicting NMR data on (−)-Mucosin’s stereochemistry be reconciled?

Discrepancies in NMR-derived stereochemical assignments (e.g., C9-C14 correlations) may arise from dynamic conformational equilibria or overlapping signals. To resolve this:

  • Use cryogenic NMR or isotopic labeling to reduce signal overlap .
  • Integrate molecular dynamics simulations to model ring puckering and predict NOE patterns .
  • Validate findings with X-ray crystallography if crystalline derivatives can be synthesized .

Q. What experimental designs are optimal for elucidating (−)-Mucosin’s PPAR receptor selectivity and mechanism?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-rosiglitazone for PPARγ) to measure displacement kinetics .
  • Transcriptional Activity Profiling : Employ PPAR subtype-specific reporter cell lines (e.g., GAL4-PPAR chimeras) to quantify transactivation .
  • Coactivator Recruitment Studies : Utilize fluorescence resonance energy transfer (FRET) to assess coactivator binding kinetics . Ensure negative controls (e.g., receptor knockout models) and statistical validation (ANOVA with post-hoc tests) to confirm specificity .

Q. How can synthetic methodologies for (−)-Mucosin be improved to address yield and scalability limitations?

  • Catalytic Asymmetric Synthesis : Replace stoichiometric chiral auxiliaries with organocatalysts (e.g., proline derivatives) to enhance enantioselectivity .
  • Late-Stage Functionalization : Introduce polar groups (e.g., hydroxyls) to improve solubility for biological testing without altering core stereochemistry .
  • Flow Chemistry : Optimize ring-closing metathesis and epoxide-opening steps under continuous flow conditions to reduce purification steps . Comparative analysis of synthetic routes should emphasize yield, stereochemical fidelity, and scalability metrics .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure studies on (−)-Mucosin’s therapeutic potential?

  • Population (P) : Patients with metabolic disorders (e.g., dyslipidemia).
  • Intervention (I) : (−)-Mucosin administration.
  • Comparator (C) : Existing PPAR agonists (e.g., fibrates, thiazolidinediones).
  • Outcome (O) : Lipid profile improvement (e.g., triglyceride reduction). Example question: In patients with hypertriglyceridemia (P), does (−)-Mucosin (I) compared to fenofibrate (C) reduce serum triglyceride levels (O) over 12 weeks? .

Q. What statistical approaches are suitable for analyzing (−)-Mucosin’s biological data?

  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
  • Multivariate Analysis : Use principal component analysis (PCA) to identify correlations between structural features and PPAR activity .
  • Meta-Analysis : Combine data from independent studies to assess reproducibility of cytotoxicity findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mucosin
Reactant of Route 2
Mucosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.